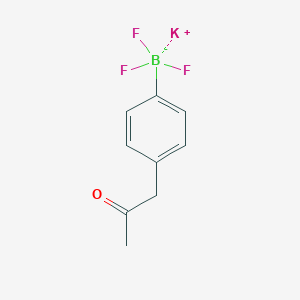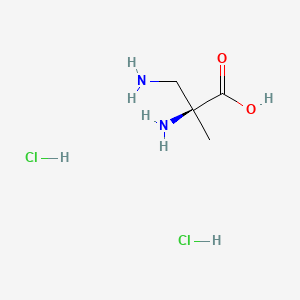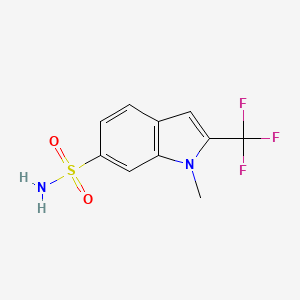
1-methyl-2-(trifluoromethyl)-1H-indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(trifluoromethyl)-1H-indole-6-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable molecule in pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(trifluoromethyl)-1H-indole-6-sulfonamide typically involves the introduction of the trifluoromethyl group and the sulfonamide group onto the indole ring. One common method is the radical trifluoromethylation of indole derivatives, followed by sulfonamide formation. The reaction conditions often involve the use of radical initiators and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-(trifluoromethyl)-1H-indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted indole derivatives.
Applications De Recherche Scientifique
1-Methyl-2-(trifluoromethyl)-1H-indole-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 1-methyl-2-(trifluoromethyl)-1H-indole-6-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The sulfonamide group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex. The exact pathways involved depend on the specific biological context and target .
Comparaison Avec Des Composés Similaires
1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine: This compound shares the trifluoromethyl and methyl groups but differs in the core structure, which is a benzoimidazole instead of an indole.
5-Methyl-1H-benzimidazol-2-amine: Similar in having a methyl group but lacks the trifluoromethyl and sulfonamide groups.
Uniqueness: 1-Methyl-2-(trifluoromethyl)-1H-indole-6-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups on the indole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research fields.
Propriétés
Formule moléculaire |
C10H9F3N2O2S |
|---|---|
Poids moléculaire |
278.25 g/mol |
Nom IUPAC |
1-methyl-2-(trifluoromethyl)indole-6-sulfonamide |
InChI |
InChI=1S/C10H9F3N2O2S/c1-15-8-5-7(18(14,16)17)3-2-6(8)4-9(15)10(11,12)13/h2-5H,1H3,(H2,14,16,17) |
Clé InChI |
GSYUTMZEQHQSEV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC2=C1C=C(C=C2)S(=O)(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid hydrochloride](/img/structure/B13453058.png)

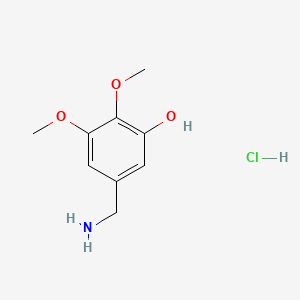

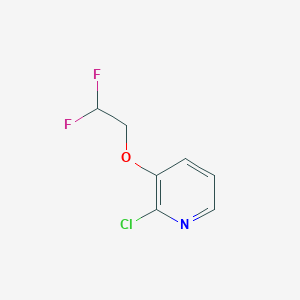
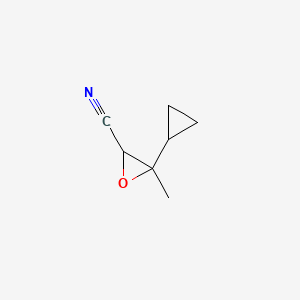

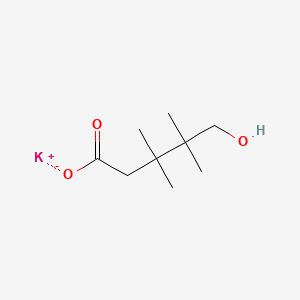
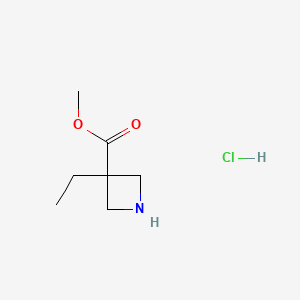
![benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13453109.png)

